molecular formula C24H19ClN2O3S2 B12007819 3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12007819
M. Wt: 483.0 g/mol
InChI Key: YJFLCAHFEXNTMZ-UHFFFAOYSA-N
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Description

This compound is a cyclopenta-thieno-pyrimidinone derivative featuring a 4-chlorophenyl group at position 3 and a sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl substituent at position 2. Its molecular formula is C₂₃H₁₇ClN₂O₂S₂, with a molecular weight of 480.97 g/mol (calculated from ).

Properties

Molecular Formula

C24H19ClN2O3S2

Molecular Weight

483.0 g/mol

IUPAC Name

11-(4-chlorophenyl)-10-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C24H19ClN2O3S2/c1-30-17-11-5-14(6-12-17)19(28)13-31-24-26-22-21(18-3-2-4-20(18)32-22)23(29)27(24)16-9-7-15(25)8-10-16/h5-12H,2-4,13H2,1H3

InChI Key

YJFLCAHFEXNTMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the sulfanyl linkage: This step involves the reaction of a thiol with an appropriate electrophile to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides, nitrates, and sulfonates can be used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, molecular weights, and key properties:

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound: 3-(4-Chlorophenyl)-2-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Sulfanyl}-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One 2-(4-Methoxyphenyl)-2-oxoethylsulfanyl 4-Chlorophenyl C₂₃H₁₇ClN₂O₂S₂ 480.97 Methoxy group enhances polarity; oxoethyl linker may influence binding flexibility.
2-[(2-Chlorobenzyl)Sulfanyl]-3-(4-Chlorophenyl)-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One 2-Chlorobenzylsulfanyl 4-Chlorophenyl C₂₂H₁₆Cl₂N₂OS₂ 459.40 Dual chloro substituents increase hydrophobicity; benzyl group may reduce solubility.
3-(4-Chlorophenyl)-2-[(4-Methylbenzyl)Sulfanyl]-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One 4-Methylbenzylsulfanyl 4-Chlorophenyl C₂₂H₁₉ClN₂OS₂ 434.97 Methyl group offers moderate electron-donating effects; simpler substituent structure may improve synthetic accessibility.
2-{[2-([1,1'-Biphenyl]-4-yl)-2-Oxoethyl]Sulfanyl}-3-(Prop-2-en-1-yl)-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One 2-(Biphenyl-4-yl)-2-oxoethylsulfanyl Prop-2-en-1-yl (Allyl) C₂₆H₂₁N₂O₂S₂ 489.65 Biphenyl group increases steric bulk; allyl substituent may confer reactivity in further derivatization.
2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One Ethylsulfanyl 4-Methoxyphenyl C₁₇H₁₈N₂O₂S₂ 378.47 Ethylsulfanyl group is compact and non-polar; reduced complexity may lower biological target specificity.

Key Structural and Functional Insights:

Substituent Effects on Solubility: The 4-methoxyphenyl group in the target compound (vs. This aligns with the principle that electron-donating groups (e.g., -OCH₃) increase hydrophilicity . Halogenated analogs (e.g., and ) exhibit higher molecular weights and hydrophobicity, which may favor membrane permeability but reduce solubility .

Linker Flexibility and Bioactivity: The oxoethyl linker in the target compound (C=O group) introduces conformational flexibility, which could optimize interactions with biological targets compared to rigid benzyl or allyl groups .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., ethylsulfanyl in ) are synthetically less demanding, enabling scalable production .
  • The chloroacetyl chloride reaction pathway (referenced in ) is a common method for introducing sulfanyl groups, suggesting shared synthetic routes among these analogs .

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